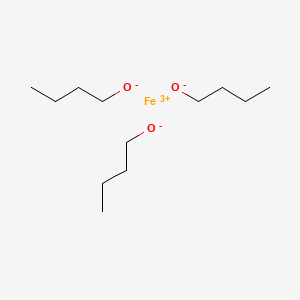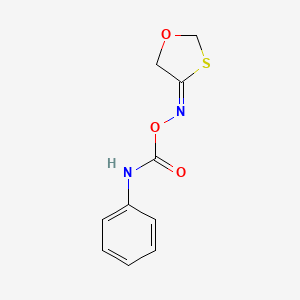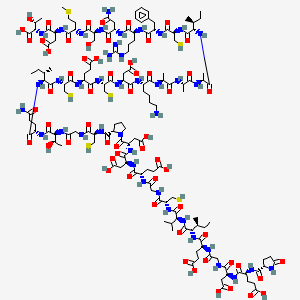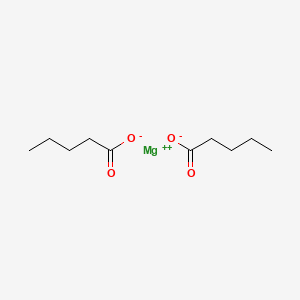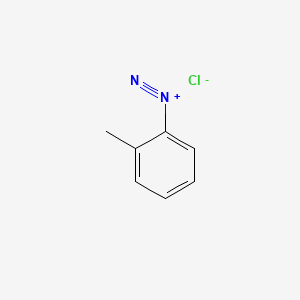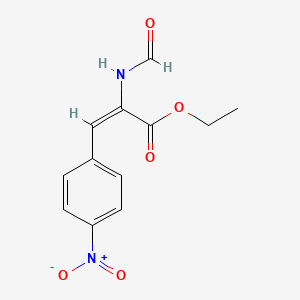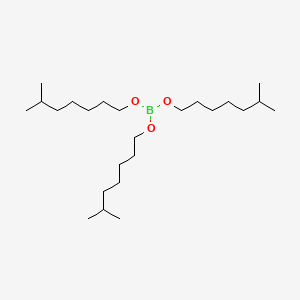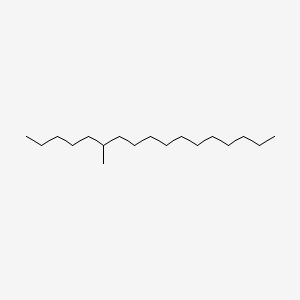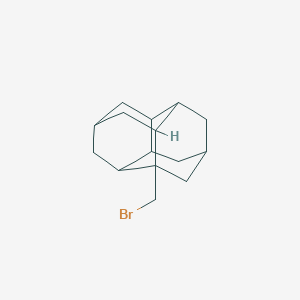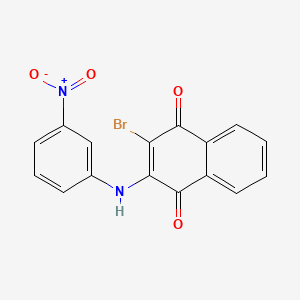
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and nitro compounds.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and reduced derivatives, which can have different biological activities .
科学研究应用
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on immune cells, particularly its ability to modulate T cell responses.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- involves its interaction with immune cells. The compound promotes the expansion of CD8+ T cells, which play a crucial role in the immune response. It also limits the development of Th1 and Th17 cells, which are involved in the pathogenesis of autoimmune diseases . This dual action helps in reducing the severity of autoimmune conditions like multiple sclerosis.
相似化合物的比较
Similar Compounds
2-Chloro-1,4-Naphthalenedione: Another halogenated derivative with similar biological activities.
2-Hydroxy-1,4-Naphthalenedione: Known for its antimicrobial properties.
2,3-Disubstituted-1,4-Naphthalenediones: A class of compounds with various substituents that exhibit diverse biological activities.
Uniqueness
1,4-Naphthalenedione, 2-bromo-3-((3-nitrophenyl)amino)- is unique due to its specific combination of bromine and nitrophenylamino groups, which confer distinct immunomodulatory properties. This makes it particularly valuable in the study and potential treatment of autoimmune diseases .
属性
CAS 编号 |
135330-23-3 |
|---|---|
分子式 |
C16H9BrN2O4 |
分子量 |
373.16 g/mol |
IUPAC 名称 |
2-bromo-3-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrN2O4/c17-13-14(18-9-4-3-5-10(8-9)19(22)23)16(21)12-7-2-1-6-11(12)15(13)20/h1-8,18H |
InChI 键 |
UIBAUDUGFNFXHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


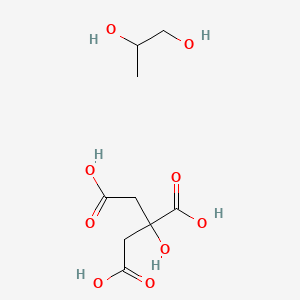
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
